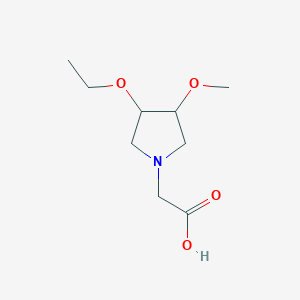
2-(3-Ethoxy-4-methoxypyrrolidin-1-yl)acetic acid
描述
2-(3-Ethoxy-4-methoxypyrrolidin-1-yl)acetic acid is a useful research compound. Its molecular formula is C9H17NO4 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(3-Ethoxy-4-methoxypyrrolidin-1-yl)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound includes a pyrrolidine ring substituted with ethoxy and methoxy groups. This structural configuration is believed to play a significant role in its biological activity.
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related pyrrolidine derivatives can inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication. The inhibition of DNA gyrase leads to bactericidal effects against various Gram-positive and Gram-negative bacteria .
2. Anti-inflammatory Effects
Pyrrolidine derivatives have also been investigated for their anti-inflammatory properties. In vitro studies suggest that these compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as squalene synthase and DNA gyrase, which are crucial for cellular processes in pathogens .
- Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in inflammation and cell proliferation, although specific pathways remain to be elucidated.
Case Studies
Several studies have explored the biological activity of related compounds:
- Antibacterial Efficacy : A study demonstrated that a related pyrrolidine derivative exhibited an IC50 value of 0.67 µM against Trypanosoma cruzi, indicating potent antimicrobial activity .
- In Vivo Studies : Animal models have shown that similar compounds can significantly reduce parasitemia in infections caused by T. cruzi when administered at therapeutic doses, supporting their potential use in treating parasitic infections .
Data Tables
| Activity Type | Compound | IC50 (µM) | Target |
|---|---|---|---|
| Antibacterial | Related Pyrrolidine Derivative | 0.67 | T. cruzi |
| Enzyme Inhibition | Squalene Synthase Inhibitor | 0.013 | Squalene Synthase |
| Anti-inflammatory | Pyrrolidine Derivative | Not specified | Inflammatory Pathways |
属性
IUPAC Name |
2-(3-ethoxy-4-methoxypyrrolidin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-3-14-8-5-10(6-9(11)12)4-7(8)13-2/h7-8H,3-6H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIEYSJYZJJIMLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1OC)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















